Cas no 661461-84-3 (N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide)
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide
- 3-[(9,10-dioxoanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethanesulfonate
- Ethanesulfonic acid, 2,2,2-trifluoro-,3-[[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]amin...
- Ethanesulfonic acid, 2,2,2-trifluoro-,3-[[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]amino]propyl ester
- NTPAC
- HMUBMQPTNBWDLZ-UHFFFAOYSA-N
- 661461-84-3
- DTXSID70652691
- FT-0675573
- SCHEMBL939807
- 3-[(9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethane-1-sulfonate
- DB-265752
-
- Inchi: 1S/C20H16F3NO6S/c21-20(22,23)11-31(28,29)30-9-3-8-24-19(27)12-6-7-15-16(10-12)18(26)14-5-2-1-4-13(14)17(15)25/h1-2,4-7,10H,3,8-9,11H2,(H,24,27)
- InChI Key: HMUBMQPTNBWDLZ-UHFFFAOYSA-N
- SMILES: S(CC(F)(F)F)(=O)(=O)OCCCNC(C1C=CC2C(C3C=CC=CC=3C(C=2C=1)=O)=O)=O
Computed Properties
- Exact Mass: 455.06500
- Monoisotopic Mass: 455.06504289g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 807
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 115Ų
Experimental Properties
- PSA: 118.48000
- LogP: 4.14620
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T795500-10mg |
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide |
661461-84-3 | 10mg |
$75.00 | 2023-05-17 | ||
| TRC | T795500-25mg |
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide |
661461-84-3 | 25mg |
$155.00 | 2023-05-17 | ||
| TRC | T795500-50mg |
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide |
661461-84-3 | 50mg |
$276.00 | 2023-05-17 | ||
| TRC | T795500-100mg |
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide |
661461-84-3 | 100mg |
$523.00 | 2023-05-17 | ||
| TRC | T795500-250mg |
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide |
661461-84-3 | 250mg |
$1097.00 | 2023-05-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667018-25mg |
3-(9,10-Dioxo-9,10-dihydroanthracene-2-carboxamido)propyl 2,2,2-trifluoroethane-1-sulfonate |
661461-84-3 | 98% | 25mg |
¥1535.00 | 2024-05-04 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-218940-25 mg |
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide, |
661461-84-3 | 25mg |
¥2256.00 | 2023-05-31 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-218940-25mg |
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide, |
661461-84-3 | 25mg |
¥2256.00 | 2023-09-05 |
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide
Introduction to N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide (CAS No. 661461-84-3)
N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide (CAS No. 661461-84-3) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, represents a promising candidate for various therapeutic applications. Its molecular architecture, combining an anthraquinone core with a trifluoroethanesulfonyloxypropyl moiety, endows it with distinct chemical and biological properties that make it particularly intriguing for further investigation.
The anthraquinone scaffold is well-known for its broad spectrum of biological activities, including antioxidant, antitumor, and antimicrobial properties. Anthraquinones have been extensively studied due to their potential in medicinal chemistry, with numerous derivatives being explored for their therapeutic efficacy. The introduction of the 3-Trifluoroethanesulfonyloxypropyl group into the anthraquinone structure introduces fluorine atoms, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.
In recent years, there has been a growing interest in the development of novel compounds that combine the benefits of multiple pharmacophores. The combination of anthraquinone and the 3-Trifluoroethanesulfonyloxypropyl group in N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide creates a unique molecular entity with potential synergistic effects. This compound has been investigated for its role in modulating various biological pathways, particularly those involved in cancer cell proliferation and apoptosis.
One of the most compelling aspects of N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide is its potential as an anticancer agent. Anthraquinones have demonstrated efficacy in inhibiting the growth of several types of cancer cells by interfering with critical cellular processes such as DNA replication and cell cycle progression. The presence of the trifluoromethyl group enhances the compound's ability to interact with biological targets, potentially leading to improved therapeutic outcomes.
The structural features of N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide also make it a valuable tool for studying enzyme inhibition and receptor binding. The trifluoroethanesulfonyloxypropyl group can serve as a hinge region, allowing the compound to interact with specific enzymes or receptors with high selectivity. This property is particularly important in drug design, where minimizing off-target effects is crucial for ensuring safety and efficacy.
In vitro studies have shown that N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide exhibits potent activity against various cancer cell lines. These studies have highlighted its ability to induce apoptosis and inhibit proliferation in a dose-dependent manner. Additionally, preliminary research suggests that this compound may be effective in overcoming multidrug resistance, a significant challenge in cancer therapy. The ability to target multiple pathways involved in cancer progression makes N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide a promising candidate for further clinical development.
Beyond its potential as an anticancer agent, N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide has also been explored for its antimicrobial properties. Anthraquinones are known to possess broad-spectrum antimicrobial activity, and the introduction of fluorine atoms can enhance this effect by improving binding affinity to microbial targets. This makes the compound a valuable candidate for developing new antibiotics or antifungal agents, particularly in the face of growing antibiotic resistance.
The synthesis of N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key synthetic steps include the introduction of the trifluoromethyl group at the 3-position of anthraquinone and subsequent functionalization at the 2-position with a carboxamide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.
The chemical stability of N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide is another important consideration in its development as a pharmaceutical agent. Fluorinated compounds often exhibit enhanced stability under various conditions, which can improve their shelf life and bioavailability. However, it is essential to evaluate the compound's stability under different storage conditions to ensure its long-term viability.
In conclusion, N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide(CAS No. CAS No. 661461-84-3 ) represents a significant advancement in the field of medicinal chemistry due to its unique structural features and promising biological activities. Its potential as an anticancer agent, along with its antimicrobial properties, makes it a valuable candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like N-(CAS No. 661461-84-3 ) will play an increasingly important role in shaping future therapeutic strategies.
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